molecular formula C12H10ClNO B12962291 2-Chloro-6-methoxy-4-phenylpyridine CAS No. 25297-53-4

2-Chloro-6-methoxy-4-phenylpyridine

Cat. No.: B12962291
CAS No.: 25297-53-4
M. Wt: 219.66 g/mol
InChI Key: XMQDNQOPMWMTSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methoxy-4-phenylpyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium methoxide, dioxane, and various oxidizing or reducing agents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield different substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-phenylpyridine involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxy-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

25297-53-4

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-6-methoxy-4-phenylpyridine

InChI

InChI=1S/C12H10ClNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

XMQDNQOPMWMTSY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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